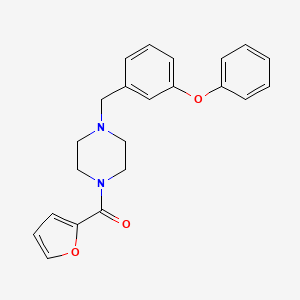![molecular formula C12H19NOS B6634680 [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol, also known as EM-2, is a chemical compound with potential therapeutic applications in various fields, such as cancer research and drug development.
Mecanismo De Acción
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol acts as an HDAC inhibitor by binding to the active site of HDAC enzymes and preventing them from removing acetyl groups from histone proteins. This leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol in lab experiments is its specificity for HDAC enzymes, which reduces the risk of off-target effects. However, its low yield and limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol. One area of interest is the development of more efficient synthesis methods to increase the yield and solubility of [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol. Additionally, further studies are needed to determine the optimal dosage and administration route for [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol in various cancer types. Finally, there is potential for [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol to be used in combination with other cancer therapies to enhance their efficacy and reduce side effects.
Métodos De Síntesis
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol can be synthesized through a multistep process starting from 4-bromoacetophenone. The first step involves the reaction of 4-bromoacetophenone with ethyl mercaptan to form 4-(ethylsulfanyl)acetophenone. This compound is then reacted with ethylenediamine to form 4-[(2-ethylsulfanylethyl)amino]acetophenone, which is subsequently reduced with lithium aluminum hydride to yield [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol. The overall yield of this process is approximately 20%.
Aplicaciones Científicas De Investigación
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol has been studied for its potential therapeutic applications in cancer research, specifically as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors, such as [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol, can reverse this process, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth and proliferation.
Propiedades
IUPAC Name |
[4-[(2-ethylsulfanylethylamino)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-2-15-8-7-13-9-11-3-5-12(10-14)6-4-11/h3-6,13-14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZGNLQVHZBEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCNCC1=CC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)
![4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B6634602.png)





![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)
![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)




![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)